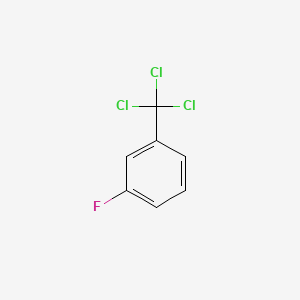

3-Fluorobenzotrichloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-3-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTYPYSADXRJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193138 | |

| Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-77-4 | |

| Record name | 1-Fluoro-3-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzotrichloride (CAS 401-77-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Fluorobenzotrichloride (CAS 401-77-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[] This document details its physicochemical properties, spectroscopic data, experimental protocols for its characterization and synthesis, as well as its reactivity and safety information.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 401-77-4 | [2][3] |

| Molecular Formula | C₇H₄Cl₃F | [2][3] |

| Molecular Weight | 213.46 g/mol | [2][3] |

| Boiling Point | 217.7 °C at 760 mmHg; 119-120 °C at 45 mmHg | [2][3][4] |

| Density | 1.441 - 1.472 g/cm³ | [3][4] |

| Refractive Index | 1.537 | [2][4] |

| Flash Point | 95.3 °C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a publicly available, comprehensive set of spectra is limited, the following data provides a basis for characterization.

| Technique | Data |

| ¹H NMR | Predicted shifts for the aromatic protons are expected in the range of 7.2-7.8 ppm. |

| ¹³C NMR | Predicted shifts include the trichloromethyl carbon and aromatic carbons, with the latter showing splitting due to the fluorine atom. |

| Infrared (IR) | Characteristic peaks are expected for C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and other moieties. |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are provided below.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of this compound and confirm the substitution pattern on the aromatic ring.

-

Methodology:

-

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A drop of the neat liquid sample is placed between two KBr plates.

-

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the sample directly on the crystal.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically using a direct insertion probe or via GC-MS.

-

Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the photochlorination of 3-fluorotoluene.

References

Spectroscopic Analysis of 3-Fluorobenzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Fluorobenzotrichloride (CAS No. 401-77-4). Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of known physical properties and computationally predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies described represent standard experimental protocols for the analysis of halogenated aromatic compounds.

Compound Information

This compound, with the molecular formula C₇H₄Cl₃F, is an important intermediate in organic synthesis.[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄Cl₃F |

| Molecular Weight | 213.466 g/mol |

| Exact Mass | 211.936261 u[1] |

| Boiling Point | 217.7 °C at 760 mmHg[1] |

| Density | 1.472 g/cm³[1] |

| Refractive Index | 1.537[1] |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established computational chemistry methods and provide valuable insights into the expected spectral characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are of primary interest.

Predicted ¹H NMR Data (Solvent: CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trichloromethyl (-CCl₃) and fluoro (-F) groups.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Predicted Value 1 | Doublet of Doublets (dd) | Predicted J-values | H-6 |

| Predicted Value 2 | Triplet of Doublets (td) | Predicted J-values | H-4 |

| Predicted Value 3 | Triplet of Doublets (td) | Predicted J-values | H-5 |

| Predicted Value 4 | Doublet of Multiplets (dm) | Predicted J-values | H-2 |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trichloromethyl group. The chemical shifts are significantly affected by the attached halogens. Computational methods, such as Density Functional Theory (DFT), can provide accurate predictions of these shifts.[4]

| Chemical Shift (ppm) | Assignment |

| Predicted Value | C-Cl₃ |

| Predicted Value | C-3 (bearing F) |

| Predicted Value | C-1 (bearing CCl₃) |

| Predicted Value | C-5 |

| Predicted Value | C-6 |

| Predicted Value | C-4 |

| Predicted Value | C-2 |

Predicted ¹⁹F NMR Data (Reference: CFCl₃)

The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of fluoroaromatic compounds.[5]

| Chemical Shift (ppm) | Multiplicity |

| Predicted Value | Multiplet |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the C-F, C-Cl, and aromatic C-H and C=C bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C stretching |

| ~1250-1100 | Strong | C-F stretching |

| ~800-600 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 212 | Moderate | [M]⁺ (with ³⁵Cl₃) |

| 214 | High | [M+2]⁺ (with ³⁵Cl₂³⁷Cl) |

| 216 | Moderate | [M+4]⁺ (with ³⁵Cl³⁷Cl₂) |

| 218 | Low | [M+6]⁺ (with ³⁷Cl₃) |

| 177 | High | [M-Cl]⁺ |

| 142 | Moderate | [M-Cl₂]⁺ |

| 107 | Moderate | [M-Cl₃]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

¹⁹F NMR Acquisition: Use a fluorine-specific probe or tune the spectrometer to the ¹⁹F frequency. A broad spectral width is often used due to the large chemical shift range of fluorine. A common reference standard is CFCl₃.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables to assign them to specific functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify fragment ions, which provide structural information. The isotopic distribution pattern is crucial for identifying the number of chlorine atoms in each fragment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 3-Fluorobenzotrichloride

Disclaimer: This document is a technical guide compiled from available safety information for 3-Fluorobenzotrichloride (CAS No. 401-77-4). A comprehensive, official Safety Data Sheet (SDS) with detailed experimental protocols was not available at the time of writing. The information herein is aggregated from chemical supplier data and general safety protocols for hazardous chemicals. Researchers, scientists, and drug development professionals should exercise extreme caution and supplement this guide with their own risk assessments and, if possible, obtain a complete SDS from their supplier.

Introduction

This compound, also known as 1-Fluoro-3-(trichloromethyl)benzene, is a halogenated aromatic compound. Its chemical structure and properties necessitate stringent safety and handling precautions, particularly in research and development settings. This guide provides a summary of available safety data, handling procedures, and emergency protocols.

Hazard Identification and Classification

Based on available information, this compound is classified as an irritant. The primary hazards are associated with its potential for irritation upon contact with the eyes, skin, and respiratory system.

Table 1: GHS Hazard Statements and Precautionary Codes

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H4Cl3F |

| Molecular Weight | 213.46 g/mol |

| Boiling Point | 119-120 °C at 45 mmHg |

| Density | 1.441 g/cm³ |

| Refractive Index | 1.537 |

| Flash Point | 119-120 °C at 45 mmHg |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Due to the lack of a detailed SDS, specific experimental protocols for this compound are not available. However, based on its hazard classification, the following general protocols for handling hazardous irritant compounds should be strictly followed.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed to determine the appropriate PPE for the specific procedures being undertaken. The following represents the minimum recommended PPE:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving or using thicker, more resistant gloves.

-

Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required. Additional protective clothing may be necessary depending on the scale of the experiment.

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Fire-Fighting Measures

Accidental Release

In the event of a spill, the primary focus is on containment and minimizing exposure.

Workflow for Handling a this compound Spill

Caption: Workflow for a this compound Spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using a direct stream of water, as it may spread the fire.

-

Specific Hazards: Upon combustion, this compound may produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Toxicological Information

A Comprehensive Technical Guide on the Physical Properties of 1-Fluoro-3-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(trichloromethyl)benzene, also known as 3-fluorobenzotrichloride, is an important organohalogen compound with the chemical formula C₇H₄Cl₃F. It serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of both fluorine and a trichloromethyl group on the benzene ring imparts unique reactivity and physical characteristics to the molecule. A thorough understanding of its physical properties is essential for its effective use in chemical synthesis, process development, and safety management. This guide provides a detailed overview of the core physical properties of 1-fluoro-3-(trichloromethyl)benzene, outlines the standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical properties of 1-fluoro-3-(trichloromethyl)benzene are summarized in the table below. These values are critical for predicting its behavior in various solvents, under different temperature and pressure conditions, and for computational modeling.

| Property | Value | Units |

| Molecular Formula | C₇H₄Cl₃F | |

| Molecular Weight | 213.46 | g/mol |

| Density | 1.472[1] | g/cm³ |

| Boiling Point | 217.7 at 760 mmHg | °C |

| 119-120 at 45 mmHg[1] | °C | |

| Refractive Index | 1.537[1] | |

| Flash Point | 95.3 | °C |

| Vapor Pressure | 0.193 at 25°C | mmHg |

| LogP (Octanol/Water Partition Coefficient) | 3.652 | |

| Exact Mass | 211.936261 | Da |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Heavy Atom Count | 11 | |

| Complexity | 132 |

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized laboratory procedures. Below are detailed methodologies for measuring the key physical constants.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small quantities of liquid is the capillary method.[2][3]

-

Apparatus: Thiele tube or similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of 1-fluoro-3-(trichloromethyl)benzene is placed into the small test tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.

-

The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[3] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

-

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly accurate technique for determining the density of a liquid.[4]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with 1-fluoro-3-(trichloromethyl)benzene at the same temperature and weighed (m₃).

-

The volume of the pycnometer is calculated from the mass and known density of the water.

-

The density of the sample liquid is then calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water)

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature and wavelength dependent.[5][6]

-

Apparatus: Abbe refractometer, light source (typically a sodium D-line at 589 nm), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[7]

-

A few drops of 1-fluoro-3-(trichloromethyl)benzene are placed on the surface of the lower prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

The light source is turned on, and by looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is then read from the instrument's scale.

-

Synthesis Workflow

1-Fluoro-3-(trichloromethyl)benzene is typically synthesized via the free-radical chlorination of 3-fluorotoluene. This process involves the substitution of the hydrogen atoms on the methyl group with chlorine atoms. The reaction is initiated by UV light or a radical initiator.[8][9][10][11]

References

- 1. echemi.com [echemi.com]

- 2. byjus.com [byjus.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemcess.com [chemcess.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility of 3-Fluorobenzotrichloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluorobenzotrichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for its determination and outlines the expected solubility behavior based on the properties of the parent compound, benzotrichloride.

Introduction to this compound

This compound (CAS No. 401-77-4) is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F. Its structure, featuring a trifluoromethyl group attached to a fluorinated benzene ring, suggests that it is a nonpolar molecule. This inherent nonpolarity is a key determinant of its solubility in various organic solvents. The parent compound, benzotrichloride, is known to be soluble in a range of common organic solvents, including ethanol, diethyl ether, and benzene[1][2][3]. By extension, this compound is anticipated to exhibit similar solubility characteristics.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | ||||

| Methanol | 32.04 | 5.1 | Data not available | Data not available |

| Ethanol | 46.07 | 4.3 | Data not available | Data not available |

| Polar Aprotic Solvents | ||||

| Acetone | 58.08 | 5.1 | Data not available | Data not available |

| Acetonitrile | 41.05 | 5.8 | Data not available | Data not available |

| Dichloromethane | 84.93 | 3.1 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 4.4 | Data not available | Data not available |

| Nonpolar Solvents | ||||

| Toluene | 92.14 | 2.4 | Data not available | Data not available |

| Hexane | 86.18 | 0.1 | Data not available | Data not available |

Note: The polarity index is a relative measure of the degree of interaction of the solvent with various polar test solutes.

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method coupled with gravimetric analysis, a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with stoppers

-

Thermostatic shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of conical flasks, each containing a known volume of the respective organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Securely stopper the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may vary depending on the solvent and should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to use a filter-tipped pipette or a syringe with a suitable filter.

-

This step should be performed quickly to minimize temperature fluctuations that could affect solubility.

-

-

Gravimetric Analysis:

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the dish containing the solid residue in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Periodically cool the dish in a desiccator and weigh it until a constant weight is achieved.

-

Data Calculation

-

Mass of dissolved solute (m_solute): This is the final constant weight of the evaporation dish with the dried residue minus the initial weight of the empty dish.

-

Volume of solvent (V_solvent): This is the volume of the supernatant that was withdrawn.

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

-

Molar Solubility (mol/L): (Solubility in g/L) / Molar Mass of this compound (213.47 g/mol )

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

3-Fluorobenzotrichloride: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzotrichloride (CAS No. 401-77-4) is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of a variety of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethylated benzene scaffold, substituted with a fluorine atom at the meta-position, offers a unique combination of reactivity and physicochemical properties. The trichloromethyl group is a versatile functional handle that can be readily transformed into other key functionalities, most notably the carboxylic acid chloride. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a chemical intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sharp odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 401-77-4 | [1] |

| Molecular Formula | C₇H₄Cl₃F | [1] |

| Molecular Weight | 213.46 g/mol | [1] |

| Boiling Point | 217.7 °C at 760 mmHg | [1] |

| Density | 1.472 g/cm³ | [1] |

| Refractive Index | 1.537 | [1] |

| Flash Point | 95.3 °C | [1] |

| Vapor Pressure | 0.193 mmHg at 25°C | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical photochlorination of 3-fluorotoluene. This reaction proceeds via a chain mechanism initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of 3-fluorotoluene, leading to the stepwise formation of the trichlorinated product.

Experimental Protocol: Photochlorination of 3-Fluorotoluene (Analogous Procedure)

The following protocol is based on the general industrial practice for the photochlorination of substituted toluenes and a specific patented procedure for the synthesis of 4-fluorobenzotrichloride.[2] Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.

Materials:

-

3-Fluorotoluene

-

Chlorine gas

-

Azo-bis-isobutyronitrile (AIBN) or other radical initiator (optional, can accelerate the reaction)

-

Nitrogen gas

-

Reaction vessel equipped with a gas inlet, a condenser, a mechanical stirrer, and a UV lamp.

Procedure:

-

Charge the reaction vessel with 3-fluorotoluene.

-

Purge the system with nitrogen to remove any oxygen, which can inhibit the radical chain reaction.

-

Heat the 3-fluorotoluene to a temperature between 70-85°C.[2]

-

Initiate the UV lamp.

-

Begin bubbling chlorine gas through the stirred reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range.

-

The reaction progress can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the mono-, di-, and trichlorinated products.

-

Continue the chlorination until the desired conversion to this compound is achieved. Over-chlorination of the aromatic ring is a potential side reaction.

-

Once the reaction is complete, stop the chlorine flow and the UV lamp.

-

Purge the reaction mixture with nitrogen to remove any dissolved HCl and unreacted chlorine.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Expected Yield and Purity:

Based on analogous industrial processes, yields for the photochlorination of toluenes to their corresponding benzotrichlorides are typically high, often exceeding 90%. The purity of the distilled product is expected to be ≥98%.

Key Reactions of this compound

The most significant reaction of this compound for its role as a chemical intermediate is its hydrolysis to 3-fluorobenzoyl chloride. This transformation is a crucial step in introducing the 3-fluorobenzoyl moiety into more complex molecules.

Hydrolysis to 3-Fluorobenzoyl Chloride

The hydrolysis of the trichloromethyl group is typically carried out with a stoichiometric amount of water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or a mixture of ferric chloride and zinc chloride (ZnCl₂).[2]

Experimental Protocol: Hydrolysis of this compound (Analogous Procedure)

This protocol is based on a patented procedure for the hydrolysis of 4-fluorobenzotrichloride.[2] Appropriate safety precautions must be taken, as the reaction generates HCl gas.

Materials:

-

This compound

-

Water

-

Ferric chloride (FeCl₃)

-

Zinc chloride (ZnCl₂) (optional, as part of a composite catalyst)

-

Reaction vessel equipped with a mechanical stirrer, a condenser, and a gas outlet to a scrubber.

Procedure:

-

Charge the reaction vessel with this compound.

-

Add the composite catalyst (e.g., a mixture of FeCl₃ and ZnCl₂).[2]

-

Heat the mixture to approximately 120-130°C with vigorous stirring.[2]

-

Slowly add a controlled amount of water to the reaction mixture. The reaction will generate hydrogen chloride gas, which should be safely vented and neutralized in a scrubber.

-

The progress of the hydrolysis can be monitored by GC until the starting material is consumed.

-

Upon completion, the crude 3-fluorobenzoyl chloride is purified by vacuum distillation.

Expected Yield and Purity:

The hydrolysis of benzotrichlorides to benzoyl chlorides is generally a high-yielding reaction. Based on analogous processes, a yield of over 95% and a purity of ≥99% can be expected for 3-fluorobenzoyl chloride after distillation.[2]

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.4-7.8 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 163 (d, J=245 Hz, C-F), 135 (d, J=8 Hz), 130 (d, J=8 Hz), 126, 122 (d, J=22 Hz), 97 (C-CCl₃) |

| IR (neat) | ν (cm⁻¹) ~3070 (Ar C-H), ~1600, 1580, 1480 (C=C), ~1250 (C-F), ~800-700 (C-Cl) |

| Mass Spec (EI) | m/z 212 (M⁺), 177 (M⁺ - Cl), 142 (M⁺ - 2Cl), 107 (M⁺ - 3Cl) |

Applications in Drug Development and Agrochemicals

This compound, primarily through its conversion to 3-fluorobenzoyl chloride, is a valuable building block in the synthesis of biologically active molecules. The 3-fluorobenzoyl group is incorporated into various pharmaceutical and agrochemical candidates to enhance their efficacy and pharmacokinetic profiles.

One notable application is in the synthesis of fungicides. For instance, the phenylpyrrole fungicide Fludioxonil contains a fluorinated aromatic ring, highlighting the importance of fluorinated intermediates in this class of agrochemicals.[3][4] While the direct synthesis of Fludioxonil may not start from 3-fluorobenzoyl chloride, the latter serves as a key precursor for analogous structures.

Mandatory Visualizations

Synthesis Pathway of this compound and its Hydrolysis

Experimental Workflow for the Synthesis of 3-Fluorobenzoyl Chloride

Role of this compound in a Drug/Agrochemical Discovery Cascade

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant, and contact with skin and eyes should be avoided.[1] During hydrolysis, toxic and corrosive hydrogen chloride gas is evolved, which requires proper scrubbing.

Conclusion

This compound is a valuable and versatile chemical intermediate, primarily serving as a precursor to 3-fluorobenzoyl chloride. Its synthesis via photochlorination of 3-fluorotoluene and subsequent hydrolysis are scalable industrial processes. The strategic incorporation of the 3-fluorobenzoyl moiety into bioactive molecules continues to be a key strategy in the development of new pharmaceuticals and agrochemicals, underscoring the importance of this compound in modern chemical synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. CN103896906A - New synthetic method of pesticide fludioxonil intermediate - Google Patents [patents.google.com]

- 4. CN111285854B - Preparation method of fludioxonil - Google Patents [patents.google.com]

Reactivity of the Trichloromethyl Group in 3-Fluorobenzotrichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the trichloromethyl group in 3-Fluorobenzotrichloride. The presence of a fluorine atom at the meta position significantly influences the chemical behavior of the trichloromethyl group, impacting reaction rates and pathways. This document details the key reactions, including hydrolysis, fluorination, and Friedel-Crafts reactions, supported by quantitative data derived from analogous systems and established principles of physical organic chemistry. Detailed experimental protocols for significant transformations are provided, along with visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The reactivity of its trichloromethyl group is of primary interest for chemical transformations. The fluorine substituent at the meta-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic influence modulates the stability of reaction intermediates and transition states, thereby affecting the kinetics and outcomes of reactions involving the -CCl₃ group. Understanding these effects is crucial for designing efficient synthetic routes and for the development of novel molecules in the pharmaceutical industry. The strategic placement of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1]

Key Reactions of the Trichloromethyl Group

The trichloromethyl group of this compound is susceptible to a variety of chemical transformations, primarily driven by its electrophilic carbon atom. The principal reactions include hydrolysis to form 3-fluorobenzoic acid and its derivatives, and halogen exchange reactions, most notably fluorination to yield 3-fluorobenzotrifluoride.

Hydrolysis

The hydrolysis of benzotrichlorides is a fundamental reaction that proceeds readily to form the corresponding benzoic acid.[2] This transformation can be catalyzed by both acids and bases. The reaction is believed to proceed through a stepwise mechanism involving the formation of a dichlorobenzyl cation intermediate.

The electron-withdrawing fluorine atom at the meta-position is expected to influence the rate of hydrolysis. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a framework for quantifying this effect.[3][4] The sigma constant (σ) for a meta-fluoro substituent is +0.34, indicating its electron-withdrawing nature.[5] For reactions with a positive rho (ρ) value, where a negative charge is built up in the transition state (or positive charge is dissipated), electron-withdrawing groups increase the reaction rate. Conversely, for reactions with a negative ρ value, where a positive charge is built up, electron-withdrawing groups decrease the rate. The hydrolysis of benzotrichlorides is expected to have a negative ρ value due to the formation of a carbocation-like intermediate, suggesting that the 3-fluoro substituent will decrease the rate of hydrolysis compared to unsubstituted benzotrichloride.

Table 1: Predicted Relative Hydrolysis Rates of Substituted Benzotrichlorides

| Substituent (meta) | Hammett σ Constant | Predicted Relative Rate of Hydrolysis (Compared to Benzotrichloride) |

| -H | 0.00 | 1.00 (Reference) |

| -F | +0.34 | Slower |

| -Cl | +0.37 | Slower |

| -CH₃ | -0.07 | Faster |

| -NO₂ | +0.71 | Much Slower |

This protocol is adapted from general procedures for the hydrolysis of benzotrichlorides.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide solution (10% w/v)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add 10 mL of concentrated sulfuric acid to 5 mL of water.

-

To this stirred acidic solution, slowly add 5 g of this compound.

-

Heat the mixture to reflux (approximately 110-120 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (use a suitable trap).

-

After cooling to room temperature, carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

-

The crude 3-fluorobenzoic acid will precipitate. Filter the solid and wash with cold water.

-

To purify, dissolve the crude product in a 10% sodium hydroxide solution.

-

Extract the alkaline solution with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until no more precipitate forms.

-

Filter the purified 3-fluorobenzoic acid, wash with cold water, and dry under vacuum over anhydrous magnesium sulfate.

Fluorination (Halogen Exchange)

The conversion of the trichloromethyl group to a trifluoromethyl group is a significant transformation, as the -CF₃ group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and lipophilicity.[1] This is typically achieved through the Swarts reaction, which employs antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) as a catalyst.[2][6]

The reaction proceeds via a nucleophilic substitution mechanism where fluoride ions from the antimony salt replace the chloride ions. The 3-fluoro substituent, being electron-withdrawing, is expected to slightly hinder this reaction by destabilizing the partial positive charge that develops on the benzylic carbon in the transition state.

Table 2: Reagents and Typical Conditions for the Fluorination of Benzotrichlorides

| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅) | None (neat) | 80-120 | 70-90 |

| Anhydrous Hydrogen Fluoride (HF) | None or Lewis Acid | None (neat) or organic solvent | 0-100 | 60-85 |

Note: The yields are general ranges for benzotrichlorides and may vary for this compound.

This protocol is based on the general principles of the Swarts reaction.

Materials:

-

This compound

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalytic amount)

-

Distillation apparatus

-

Heating mantle

-

Dry glassware

Procedure:

-

In a dry round-bottom flask equipped for distillation, place 10 g of this compound.

-

Add 6 g of antimony trifluoride and a few drops of antimony pentachloride.

-

Slowly heat the mixture. The reaction is exothermic and the product, 3-fluorobenzotrifluoride, will begin to distill.

-

Continue heating to drive the reaction to completion and distill all the volatile product. The boiling point of 3-fluorobenzotrifluoride is approximately 101-102 °C.

-

The collected distillate can be washed with dilute hydrochloric acid and then with water, dried over anhydrous calcium chloride, and redistilled for further purification.

Friedel-Crafts Reactions

The trichloromethyl group is a strongly deactivating group, making the aromatic ring of this compound highly electron-deficient and thus generally unreactive towards electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. The additional deactivating effect of the 3-fluoro substituent further diminishes the nucleophilicity of the benzene ring. Therefore, Friedel-Crafts reactions are not a viable synthetic strategy for functionalizing the aromatic ring of this compound.

However, the product of hydrolysis, 3-fluorobenzoyl chloride, can be used as an acylating agent in Friedel-Crafts acylation reactions with more activated aromatic substrates.

This protocol outlines a general procedure for using the derivative of this compound in a subsequent reaction.

Materials:

-

3-Fluorobenzoyl chloride

-

Toluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (dilute)

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask with an addition funnel and a gas trap

-

Ice bath

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask, suspend 5 g of anhydrous aluminum chloride in 20 mL of anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 5 g of 3-fluorobenzoyl chloride in 10 mL of anhydrous dichloromethane from the addition funnel.

-

After the addition is complete, add a solution of 4 g of toluene in 10 mL of anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

Caption: Proposed mechanism for the hydrolysis of this compound.

Caption: Stepwise halogen exchange in the Swarts reaction of this compound.

Experimental Workflow

Caption: Experimental workflow for the hydrolysis of this compound.

Conclusion

The trichloromethyl group of this compound exhibits a rich and synthetically useful reactivity profile. The 3-fluoro substituent plays a key role in modulating this reactivity, primarily through its strong electron-withdrawing inductive effect. This guide has detailed the principal reactions of hydrolysis and fluorination, providing a theoretical framework for understanding the influence of the fluorine atom, along with practical experimental protocols. For researchers in drug development and other areas of chemical science, a thorough understanding of these reactions is essential for the strategic design and synthesis of novel fluorinated compounds. While direct quantitative data for this compound remains an area for further investigation, the principles and analogous data presented here provide a solid foundation for its application in organic synthesis.

References

The Dual Nature of Fluorine: An In-Depth Technical Guide to its Electronic Effects in 3-Fluorobenzotrichloride

For Immediate Release

[City, State] – [Date] – This technical guide delves into the nuanced electronic effects of the fluorine substituent in the 3-meta position of benzotrichloride, a molecule of significant interest in the fields of medicinal chemistry and materials science. By examining the interplay of inductive and resonance effects, this document provides a comprehensive framework for understanding and predicting the reactivity and properties of this and related halogenated aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships in organofluorine chemistry.

Introduction: The Enigmatic Role of Fluorine

Fluorine, the most electronegative element, exerts powerful electronic influences on aromatic systems. Its effects are a delicate balance between a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).[1][2][3] In the case of 3-fluorobenzotrichloride, the fluorine atom at the meta position significantly modulates the electron density of the benzene ring and, consequently, the reactivity of the trichloromethyl group. Understanding this interplay is crucial for designing novel molecules with tailored properties.

Electronic Effects of Fluorine at the Meta Position

The electronic character of a substituent on a benzene ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance. In this compound, this inductive withdrawal deactivates the ring towards electrophilic attack.[4][5]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density, known as the resonance effect, is most pronounced at the ortho and para positions.[1] However, from the meta position, the resonance effect does not directly influence the reaction center in electrophilic aromatic substitution.

The net electronic effect of the fluorine substituent is a combination of these two opposing forces. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the aromatic ring.[3]

The following diagram illustrates the inductive and resonance effects of the fluorine atom in this compound.

Quantitative Analysis of Electronic Effects

The electronic influence of the fluorine and trichloromethyl groups can be quantitatively assessed through various parameters as shown in the tables below.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -F | 0.34[6] | 0.05[6] |

| -CCl₃ | 0.40 | 0.46 |

Note: Data for -CCl₃ is for the unsubstituted benzotrichloride and is provided for comparison. The presence of the fluorine atom would slightly modify the electronic effect of the -CCl₃ group.

Table 2: Acidity of Substituted Benzoic Acids

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 3-Fluorobenzoic Acid | 3.86[7][8] |

| 4-Fluorobenzoic Acid | 4.14[7][8][9] |

A lower pKa value indicates a stronger acid, reflecting the electron-withdrawing nature of the substituent which stabilizes the conjugate base.[7]

Impact on Chemical Reactivity: The Hydrolysis of this compound

The trichloromethyl group is susceptible to nucleophilic attack, most notably hydrolysis to the corresponding benzoic acid. The rate of this reaction is highly sensitive to the electronic effects of the substituents on the aromatic ring.

The hydrolysis of benzotrichloride proceeds through a mechanism that is independent of pH.[10] The presence of the electron-withdrawing fluorine atom at the meta position in this compound is expected to influence the rate of hydrolysis. Based on the positive Hammett constant for a meta-fluoro substituent, it is predicted that this compound will hydrolyze at a faster rate than unsubstituted benzotrichloride. This is because the electron-withdrawing fluorine atom further polarizes the C-Cl bonds in the trichloromethyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

The logical workflow for studying the effect of the fluorine substituent on the hydrolysis rate is depicted below.

Experimental Protocols

Determination of Hammett Constant (σ)

The Hammett constant for the 3-fluoro substituent can be determined by measuring the pKa of 3-fluorobenzoic acid and comparing it to the pKa of unsubstituted benzoic acid.[11][12][13]

Protocol: Potentiometric Titration [7]

-

Apparatus: Calibrated pH meter, magnetic stirrer, 25 mL burette, 100 mL beaker.

-

Reagents: 0.01 M solution of 3-fluorobenzoic acid in a suitable solvent (e.g., 50:50 ethanol/water), standardized 0.1 M NaOH solution.

-

Procedure: a. Pipette 20 mL of the 3-fluorobenzoic acid solution into the beaker. b. Place the beaker on the magnetic stirrer and immerse the pH electrode. c. Record the initial pH. d. Titrate with the 0.1 M NaOH solution, adding 0.5 mL increments and recording the pH after each addition. e. Continue the titration past the equivalence point. f. Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

Calculation of σ: σ = pKa(benzoic acid) - pKa(3-fluorobenzoic acid)

Kinetic Study of Hydrolysis

The rate of hydrolysis of this compound can be monitored by measuring the rate of production of hydrochloric acid.[8]

Protocol: Conductometric Method

-

Apparatus: Conductivity meter, temperature-controlled water bath, stopwatch, reaction vessel.

-

Reagents: High-purity this compound, solvent (e.g., acetone/water mixture), standardized NaOH solution for calibration.

-

Procedure: a. Prepare a dilute solution of this compound in the chosen solvent within the reaction vessel. b. Equilibrate the reaction vessel in the temperature-controlled water bath. c. Initiate the reaction by adding a known amount of water. d. Immediately begin monitoring the conductivity of the solution over time. The increase in conductivity is proportional to the concentration of HCl produced. e. Record conductivity readings at regular time intervals until the reaction is complete.

-

Data Analysis: a. Plot conductivity versus time. b. The initial rate of the reaction can be determined from the initial slope of the curve. c. The rate constant (k) can be calculated assuming pseudo-first-order kinetics if water is in large excess.

The following diagram outlines the experimental workflow for the kinetic study of the hydrolysis of this compound.

Spectroscopic Analysis

5.3.1. NMR Spectroscopy [10][14][15]

-

¹H NMR: The aromatic protons of this compound are expected to appear in the range of 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon atoms of the benzene ring will appear in the aromatic region (120-150 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment.[16][17][18][19]

Protocol: General NMR Sample Preparation [15]

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Acquire the spectrum on a suitable NMR spectrometer.

5.3.2. Infrared (IR) Spectroscopy [2][20][21][22][23]

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-Cl stretching of the -CCl₃ group (around 600-800 cm⁻¹).

-

C-F stretching (around 1000-1400 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

Conclusion

The fluorine atom in this compound exerts a significant and complex electronic influence on the molecule. Its strong inductive electron withdrawal, which dominates over its weaker resonance effect from the meta position, is predicted to increase the rate of hydrolysis of the trichloromethyl group. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the structure-reactivity relationships of this and other fluorinated aromatic compounds. A thorough understanding of these electronic effects is paramount for the rational design of new molecules with desired chemical and biological properties.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. srd.nist.gov [srd.nist.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. sites.msudenver.edu [sites.msudenver.edu]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Solved Experiment 6: Chemical Kinetics of the Hydrolysis of | Chegg.com [chegg.com]

- 10. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE | Semantic Scholar [semanticscholar.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. web.viu.ca [web.viu.ca]

- 13. pharmacy180.com [pharmacy180.com]

- 14. graphviz.org [graphviz.org]

- 15. Graphviz [graphviz.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biophysics.org [biophysics.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. esisresearch.org [esisresearch.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluorobenzoic Acid via Hydrolysis of 3-Fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-fluorobenzoic acid through the hydrolysis of 3-fluorobenzotrichloride. This method is a robust and efficient route for the production of this key intermediate, which is widely used in the synthesis of pharmaceuticals and other specialty chemicals. The protocol is based on the acid-catalyzed hydrolysis of the trichloromethyl group, followed by a straightforward work-up and purification procedure. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

3-Fluorobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The hydrolysis of this compound presents a direct and scalable method for the preparation of 3-fluorobenzoic acid. The reaction proceeds by the conversion of the benzotrichloride to a reactive intermediate in the presence of a strong acid, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme

Caption: Experimental workflow for the synthesis of 3-fluorobenzoic acid.

Application Notes and Protocols for the Use of 3-Fluorobenzotrichloride in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzotrichloride is a versatile reagent in organic synthesis, particularly in the realm of Friedel-Crafts reactions. Its utility lies in its ability to act as a precursor to the 3-fluorobenzoyl cation, enabling the introduction of the 3-fluorobenzoyl moiety onto aromatic substrates. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of molecules.

These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts reactions, including detailed reaction mechanisms, experimental protocols, and quantitative data for the synthesis of various 3-fluorobenzophenone derivatives.

Reaction Mechanism

The Friedel-Crafts reaction involving this compound proceeds in a two-step manner. Initially, a Friedel-Crafts alkylation-type reaction occurs where the aromatic substrate attacks the electrophilic carbon of the trichloromethyl group, facilitated by a Lewis acid catalyst. The resulting intermediate is then hydrolyzed to yield the corresponding 3-fluorobenzophenone.

A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the this compound. The Lewis acid coordinates to one of the chlorine atoms of the trichloromethyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the aromatic ring. This electrophilic aromatic substitution reaction forms a diaryl-trichloromethyl intermediate. Subsequent hydrolysis of this intermediate, often during the aqueous workup, converts the trichloromethyl group into a carbonyl group, yielding the final benzophenone product.

Key Applications

The primary application of this compound in Friedel-Crafts reactions is the synthesis of substituted 3-fluorobenzophenones. These compounds are valuable intermediates in the development of a wide range of organic molecules, including:

-

Active Pharmaceutical Ingredients (APIs): The 3-fluorobenzophenone core is found in various pharmacologically active compounds.

-

Agrochemicals: Fluorinated benzophenones are utilized in the synthesis of pesticides and herbicides.

-

Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in polymerization processes.

Data Presentation

The following tables summarize quantitative data for the Friedel-Crafts reaction of this compound with various aromatic substrates.

Table 1: Reaction of this compound with Benzene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| AlCl₃ | Benzene (excess) | 5-10 | 3 | 3-Fluorobenzophenone | 85 |

| FeCl₃ | Dichloromethane | 25 | 5 | 3-Fluorobenzophenone | 78 |

Table 2: Reaction of this compound with Toluene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Isomer Distribution (ortho:meta:para) | Total Yield (%) |

| AlCl₃ | Toluene (excess) | 0-5 | 4 | 3-Fluoro-4'-methylbenzophenone, 3-Fluoro-2'-methylbenzophenone | 5:1:94 | 92 |

| ZrCl₄ | 1,2-Dichloroethane | 25 | 6 | 3-Fluoro-4'-methylbenzophenone, 3-Fluoro-2'-methylbenzophenone | 10:2:88 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzophenone

This protocol details the procedure for the Friedel-Crafts reaction between this compound and benzene.

Materials:

-

This compound (1 equiv.)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)

-

Benzene (anhydrous, as solvent and reactant)

-

Hydrochloric acid (1 M)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to absorb evolved HCl), and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equiv.) and anhydrous benzene. The flask is cooled in an ice bath with stirring.

-

Addition of Reactant: this compound (1 equiv.) is dissolved in a small amount of anhydrous benzene and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature between 5-10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-fluorobenzophenone.

Protocol 2: Synthesis of 3-Fluoro-4'-methylbenzophenone

This protocol describes the regioselective Friedel-Crafts reaction of this compound with toluene.

Materials:

-

This compound (1 equiv.)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)

-

Toluene (anhydrous, as solvent and reactant)

-

Hydrochloric acid (1 M)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask is charged with anhydrous aluminum chloride (1.2 equiv.) and anhydrous toluene. The flask is cooled to 0 °C in an ice-salt bath with stirring.

-

Addition of Reactant: this compound (1 equiv.) is added dropwise to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: The reaction mixture is stirred at 0-5 °C for 4 hours.

-

Workup and Purification: The workup and purification steps are analogous to those described in Protocol 1. The primary product is 3-fluoro-4'-methylbenzophenone due to the ortho,para-directing effect of the methyl group on toluene, with the para-isomer being the major product due to reduced steric hindrance.[1][2]

Mandatory Visualization

Caption: Mechanism of the Friedel-Crafts reaction using this compound.

Caption: General experimental workflow for Friedel-Crafts reactions.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on 3-Fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzotrichloride (CAS No. 401-77-4) is a pivotal building block in modern organic synthesis, particularly for the development of novel therapeutic agents. The presence of both a fluorine atom and a trichloromethyl group on the benzene ring imparts unique reactivity and makes it a versatile precursor for a wide array of derivatives. The fluorine substituent can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1][2] The trichloromethyl group is a latent carboxylic acid derivative, readily undergoing nucleophilic substitution reactions, typically after hydrolysis to the more reactive 3-fluorobenzoyl chloride.

These application notes provide an overview of key nucleophilic substitution reactions on this compound, focusing on its conversion to essential intermediates like acid chlorides, amides, and esters. Detailed protocols and quantitative data are presented to facilitate the use of this reagent in a research and development setting.

Reaction Pathways and Mechanisms

The primary route for the functionalization of this compound involves the initial hydrolysis of the trichloromethyl group to form 3-fluorobenzoyl chloride. This intermediate is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The overall transformation allows for the introduction of diverse functional groups, making it a cornerstone for creating libraries of compounds for screening in drug discovery programs.

Caption: Key synthetic transformations of this compound.

Key Synthetic Applications

Hydrolysis to 3-Fluorobenzoyl Chloride

The conversion of this compound to 3-Fluorobenzoyl Chloride is the most fundamental and often the initial step for further derivatization. This reaction is typically a catalyzed hydrolysis. Based on analogous transformations, a combination of Lewis acid catalysts like ferric trichloride and zinc chloride can significantly improve reaction efficiency and yield.[3]

Quantitative Data: Hydrolysis Reaction